molecular formula C11H22N2O2 B1498760 tert-Butyl (2-methylpiperidin-3-yl)carbamate CAS No. 1150618-42-0

tert-Butyl (2-methylpiperidin-3-yl)carbamate

Cat. No.: B1498760
CAS No.: 1150618-42-0
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-UHFFFAOYSA-N
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Description

tert-Butyl (2-methylpiperidin-3-yl)carbamate (CAS: 1150618-42-0) is a carbamate-protected piperidine derivative widely used in pharmaceutical research and organic synthesis. Its molecular formula is $ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 $, with a molecular weight of 214.31 g/mol . The compound is characterized by a piperidine ring substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. It exists as a liquid at room temperature and is typically available at 95% purity . Its primary applications include serving as a chiral intermediate in drug discovery and as a building block for bioactive molecules targeting protein-protein interactions .

Properties

IUPAC Name

tert-butyl N-(2-methylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654974
Record name tert-Butyl (2-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-42-0
Record name tert-Butyl (2-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylpiperidin-3-yl)carbamate typically involves the reaction of 2-methylpiperidin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids .

  • Reduction: Production of amines or alcohols .

  • Substitution: Generation of alkylated or acylated derivatives .

Scientific Research Applications

tert-Butyl (2-methylpiperidin-3-yl)carbamate is a chemical compound with various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block in the synthesis of various drugs and inhibitors .

Synthesis and Reactions
tert-Butyl methyl(piperidin-3-yl)carbamate can be synthesized through different chemical reactions. One method involves reacting tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate with palladium on activated charcoal in methanol under a hydrogen atmosphere . Another method includes reacting benzyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate with sodium hydride and methyl iodide, followed by hydrogenation using palladium carbon .

Applications in Scientific Research

  • Inhibitors of Bruton's Tyrosine Kinase: tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate is used in the synthesis of reversible and irreversible inhibitors of Bruton's tyrosine kinase (Btk). These inhibitors are useful for treating autoimmune, heteroimmune, inflammatory diseases, and cancer .
  • Pim Kinase Inhibitors: This compound is also utilized in the discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors, which are relevant in treating hematopoietic and solid tumor cancers .
  • AM 2 Receptor Antagonists: this compound derivatives are used in the development of antagonists against the AM 2 receptor, showing antitumor effects in triple-negative breast cancer cell lines .
  • Neuroprotective Agents: Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a derivative of this compound, has shown a moderate protective effect in astrocytes against amyloid-beta-induced toxicity and in scopolamine models, suggesting potential applications in neurodegenerative diseases .
  • Targeted protein degradation: It is used in PROTAC technology for targeted degradation of the oncogenic phosphatase SHP2 .

Experimental Procedures

Several experimental procedures detail the use of this compound in synthesizing complex molecules. For instance, it can be used in the synthesis of tert-butyl (1-{6-Amino-5-[2,3-dichloro-4-(2-hydroxyethyl)phenyl]pyrazin-2-yl}-4-methylpiperidin-4-yl)carbamate, an intermediate compound in creating more complex structures .

Data Table:

ApplicationCompound or DerivativeDescription
Btk Inhibitorstert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamateUsed in synthesizing reversible and irreversible inhibitors of Bruton's tyrosine kinase (Btk) for treating autoimmune diseases, cancer, and inflammatory conditions .
Pim Kinase InhibitorsImidazopyridazinesUtilized in the discovery of Pim-1/2 kinase inhibitors, which are relevant in treating hematopoietic and solid tumor cancers .
AM 2 Receptor Antagonists(±)-25Derivatives used in the development of antagonists against the AM 2 receptor, showing antitumor effects in triple-negative breast cancer cell lines .
Neuroprotective AgentsTert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)Shows a moderate protective effect in astrocytes against amyloid-beta-induced toxicity and in scopolamine models, suggesting potential applications in neurodegenerative diseases .
Synthesis of Complex MoleculesTert-butyl (1-{6-Amino-5-[2,3-dichloro-4-(2-hydroxyethyl)phenyl]pyrazin-2-yl}-4-methylpiperidin-4-yl)carbamateIntermediate compound in creating more complex structures .

Mechanism of Action

The mechanism by which tert-Butyl (2-methylpiperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of the piperidine ring significantly impacts physical properties and reactivity. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Physical State Key Feature
tert-Butyl (2-methylpiperidin-3-yl)carbamate 1150618-42-0 214.31 Liquid Parent compound, 2-methyl substitution
tert-Butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate 1821742-03-3 (2S,3R) 214.31 Diastereomer with inverted chirality
tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate 1791402-58-8 (2R,3R) 214.31 Axial methyl group

Stereoisomers exhibit differences in solubility, crystallization behavior, and biological activity. For example, the (2R,3R) configuration may enhance steric hindrance, affecting binding to chiral targets .

Piperidine-Based Analogues

Substituent Variations
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Property
tert-Butyl (6-methylpiperidin-3-yl)carbamate 1150618-39-5 6-methylpiperidine 214.31 Increased steric bulk at 6-position
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate 139004-93-6 Piperidin-2-ylmethyl 214.31 Extended alkyl chain for flexibility
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate 1289385-02-9 Methyl group + methylene linker 228.34 Enhanced lipophilicity

The methylene-linked derivative (CAS: 1289385-02-9) has higher lipophilicity ($ \log P $), favoring membrane permeability .

Pyridine-Based Analogues

Pyridine derivatives of the Boc-protected carbamates exhibit distinct electronic properties due to aromatic nitrogen:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Physical State Price (USD/g)
tert-Butyl (2-formylpyridin-3-yl)carbamate 2-formylpyridine Solid
tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate 1142192-48-0 6-bromo-2-chloropyridine 321.60 Solid 400
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate 824429-51-8 2-hydroxymethylpyridine 224.26 Solid 240

Pyridine derivatives are typically solids with higher melting points compared to piperidine analogues. Halogenated variants (e.g., 6-bromo-2-chloro) are costlier due to synthetic complexity . The hydroxymethyl derivative (CAS: 824429-51-8) offers a reactive handle for further functionalization .

Biological Activity

tert-Butyl (2-methylpiperidin-3-yl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate functional group , which is linked to a 2-methylpiperidine moiety . Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 214.30 g/mol. This structure is significant in medicinal chemistry due to its stability and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in binding to the active sites of these targets, while the carbamate group enhances the compound's stability and bioavailability. This interaction can modulate various biochemical pathways, influencing physiological processes.

Key Mechanisms Identified:

  • Enzyme Inhibition/Activation : The compound has been investigated for its potential as an inhibitor or activator of certain enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Binding : It has shown promise as a ligand in receptor binding studies, which may contribute to its pharmacological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against amyloid-beta toxicity, which is significant in the context of Alzheimer's disease (AD). In vitro experiments demonstrated that this compound could reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress induced by amyloid-beta aggregates .

Table 1: Summary of Neuroprotective Effects

StudyModelEffect Observed
Astrocytes stimulated with Aβ 1-42Reduction in TNF-α levels
Neuronal cellsProtection against amyloid-beta toxicity

Anticancer Potential

The compound's structural properties suggest potential anticancer activity. Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in breast cancer cells .

Table 2: Anticancer Activity Summary

CompoundCancer TypeMechanism
Similar Piperidine DerivativesBreast Cancer (MDA-MB-231)Induction of apoptosis and inhibition of cell proliferation

Case Studies

  • Alzheimer's Disease Model : A study demonstrated that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate exhibited moderate protective activity against Aβ-induced cytotoxicity in astrocytes. The treatment resulted in decreased amyloid plaque deposition compared to control groups .
  • Cancer Cell Line Studies : In vitro studies have shown that certain piperidine derivatives can inhibit microtubule assembly and induce morphological changes indicative of apoptosis in cancer cell lines, suggesting that similar mechanisms may be at play for this compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-methylpiperidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (2-methylpiperidin-3-yl)carbamate

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